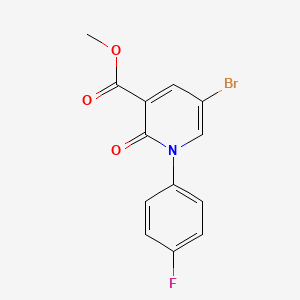
3-Fluoro-2-naphthalenecarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-naphthalenecarbonyl chloride is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the third position and a carbonyl chloride group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-naphthalenecarbonyl chloride typically involves the fluorination of 2-naphthalenecarbonyl chloride. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-naphthalenecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 3-fluoro-2-naphthalenemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 3-fluoro-2-naphthoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Major Products Formed
Substitution: Amides, esters, thioesters.
Reduction: 3-Fluoro-2-naphthalenemethanol.
Oxidation: 3-Fluoro-2-naphthoic acid.
Scientific Research Applications
3-Fluoro-2-naphthalenecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Chemical Probes: The compound is employed in the design of chemical probes for studying biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-naphthalenecarbonyl chloride depends on its chemical reactivity. The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The fluorine atom can influence the electronic properties of the naphthalene ring, affecting the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are specific to the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Chloro-2-naphthalenecarbonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
3-Bromo-2-naphthalenecarbonyl chloride: Contains a bromine atom, which also affects the compound’s reactivity differently compared to fluorine.
Uniqueness
3-Fluoro-2-naphthalenecarbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with other molecules, making it valuable in various chemical and biological applications.
Properties
CAS No. |
33718-14-8 |
|---|---|
Molecular Formula |
C11H6ClFO |
Molecular Weight |
208.61 g/mol |
IUPAC Name |
3-fluoronaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H6ClFO/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6H |
InChI Key |
PGLKCCORLARHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


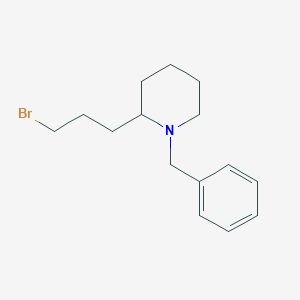
![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)
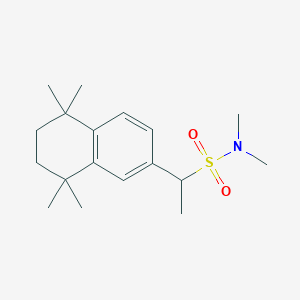
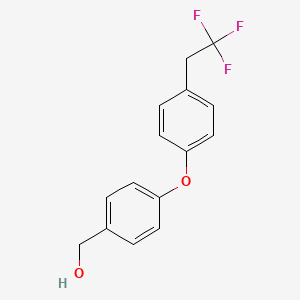
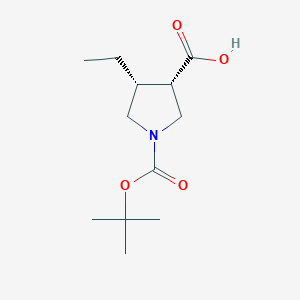
![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)


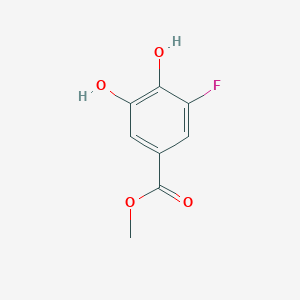

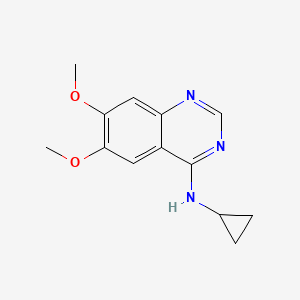
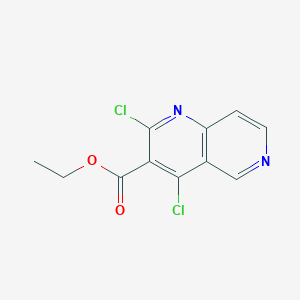
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
